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CAS No.: 14067-98-2

Cat. No.: B6613055
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Executive Summary

N-(4-chlorophenyl)sulfonylbenzamide belongs to the class of N-acylsulfonamides, a
privileged scaffold in medicinal chemistry. Structurally, it consists of a benzamide core linked to
a 4-chlorobenzenesulfonyl moiety. This unique connectivity confers significant acidity to the
bridging N-H proton (pKa ~4.5-5.5), allowing the molecule to act as a bioisostere of carboxylic
acids while improving membrane permeability and metabolic stability.

In drug development, this scaffold is highly valued for its versatility. It serves as a core
pharmacophore in Carbonic Anhydrase (CA) inhibitors, Androgen Receptor (AR) antagonists
(prostate cancer therapeutics), and Bcl-2 inhibitors (apoptosis regulation). This guide provides
a rigorous analysis of its synthesis, physicochemical properties, and therapeutic applications.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7]

The nomenclature "N-(4-chlorophenyl)sulfonylbenzamide” describes a benzamide nitrogen
substituted by a (4-chlorophenyl)sulfonyl group.

Structural Specifications

o |[UPAC Name:N-benzoyl-4-chlorobenzenesulfonamide
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e Molecular Formula: C13H10CINO3S

e Molecular Weight: 295.74 g/mol

o Core Scaffold: N-Acylsulfonamide (—CO—-NH-SO2-)

o Key Feature: The electron-withdrawing nature of both the carbonyl and sulfonyl groups

renders the central N-H proton acidic.

hvsicochemical ies Table

Property Value | Characteristic Relevance
Bioisostere for —-COOQOH; forms
pKa (Acidic) 45-55 water-soluble salts at
physiological pH.[1]
Good lipophilicity for cell
LogP ~25-3.2 popnilicly _
membrane penetration.
Critical for active site binding
H-Bond Donors 1 (N-H)

(e.g., Znz* coordination in CA).

H-Bond Acceptors

3 (0=C, 0=S=0)

Facilitates interaction with
receptor residues (e.g.,
Arg/Lys).

Solubility

Low in water; High in DMSO,

Acetone

Requires salt formation
(Na*/K*) for aqueous

formulation.

Synthetic Methodologies
Expert Insight: Selection of Synthetic Route

The synthesis of N-acylsulfonamides can be challenging due to the low nucleophilicity of

sulfonamides. Two primary protocols are employed:

o Acylation of Sulfonamide (Standard): Reaction of 4-chlorobenzenesulfonamide with benzoyl

chloride. This is the most robust method for scale-up.
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o Coupling via Activation (Alternative): Reaction of benzoic acid with sulfonamide using POCIs
or EDC/DMAP.

Protocol A: Acylation via Benzoyl Chloride

Reaction Logic: A weak base (Pyridine) is used to deprotonate the sulfonamide, increasing its
nucleophilicity to attack the highly reactive benzoyl chloride.

Step-by-Step Methodology:

Preparation: Charge a dry round-bottom flask with 4-chlorobenzenesulfonamide (1.0 equiv)
and anhydrous Dichloromethane (DCM).

» Activation: Add Pyridine (2.0 equiv) or Triethylamine (2.5 equiv) and cool to 0°C under N2
atmosphere.

» Addition: Dropwise add Benzoyl Chloride (1.1 equiv) over 30 minutes. The exotherm must be
controlled to prevent side reactions.

e Reaction: Allow to warm to Room Temperature (RT) and stir for 4—12 hours. Monitor via TLC
(Hexane:EtOAc 7:3).

o Work-up:

o

Dilute with DCM.[2]

[¢]

Wash with 1M HCI (to remove excess pyridine).

Wash with Brine.

[e]

[e]

Dry over MgSOa4 and concentrate.[2]

 Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography.

Visualization: Synthesis Workflow
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Caption: General synthetic workflow for N-acylsulfonamide formation via acyl chloride coupling.

Pharmacological Profile & Mechanisms
Carbonic Anhydrase Inhibition (CAl)

Sulfonamides are the classic zinc-binding group (ZBG) for Carbonic Anhydrase enzymes. The
N-acylsulfonamide modification alters the pKa, often improving selectivity for specific isoforms
(e.g., tumor-associated CA IX and XIllI) over the ubiquitous CA | and II.

e Mechanism: The deprotonated sulfonamide nitrogen coordinates with the Zn2* ion in the
enzyme active site, displacing the catalytic water molecule and halting COz hydration.

Androgen Receptor (AR) Antagonism

Derivatives of phenylsulfonylbenzamides have been identified as potent anti-androgens,
structurally related to Bicalutamide.

o Application: Prostate Cancer (Castration-Resistant).

e Mechanism: Competitive binding to the AR ligand-binding domain (LBD), preventing
androgen-induced conformational changes and nuclear translocation.

Bcl-2 Family Inhibition

Recent studies (see Ref 4) indicate that N-(phenylsulfonyl)benzamides can inhibit Bcl-2 anti-
apoptotic proteins.
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o Therapeutic Goal: Restoring apoptosis in cancer cells that overexpress Bcl-2 to survive
chemotherapy.

Visualization: Mechanism of Action (AR Antagonism)
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Caption: Pathway of Androgen Receptor antagonism preventing nuclear translocation and
tumor growth.

Experimental Protocols (In Vitro)
Protocol: Carbonic Anhydrase Inhibition Assay
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Objective: Determine the 1Cso of the compound against CA isoforms.
e Reagents:
o Assay Buffer: 50 mM Tris-HCI, pH 7.5.
o Substrate: 4-Nitrophenyl acetate (4-NPA) or CO2 (for stopped-flow).
o Enzyme: Recombinant human CAI, II, IX.
e Procedure:
o Dissolve N-(4-chlorophenyl)sulfonylbenzamide in DMSO (stock 10 mM).
o Prepare serial dilutions in Assay Buffer.
o Incubate enzyme + inhibitor for 15 min at 25°C.
o Add Substrate (4-NPA).

o Detection: Monitor absorbance at 400 nm (formation of 4-nitrophenolate) using a kinetic
microplate reader.

e Analysis: Plot % Inhibition vs. Log[Concentration] to calculate ICso using non-linear

regression.

Future Outlook & Therapeutic Potential

The N-(4-chlorophenyl)sulfonylbenzamide scaffold represents a mature yet evolving
chemical space.

 Bioisosterism: Its ability to mimic the carboxylic acid of NSAIDs or metabolic regulators
without the associated permeability issues makes it a prime candidate for "prodrug-like"
modifications.

o Targeted Delivery: The acidity allows for pH-dependent release profiles in the acidic tumor
microenvironment (relevant for CA IX inhibition).
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o Agrochemicals: Similar scaffolds are used in herbicides (ALS inhibitors), suggesting potential
for cross-disciplinary repurposing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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